CB2 Receptor Agonist Potency – Class-Level Expectation from Pyrazine-Azetidine Chemotype
The patent literature establishes that azetidine-substituted pyrazine compounds exhibit high-affinity binding and potent agonism at the human CB2 receptor. While compound-specific EC50 or Ki values for 2-[3-(pyridin-3-yloxy)azetidine-1-carbonyl]pyrazine are not publicly disclosed in accessible primary sources, the structural subclass of pyrazine-2-carbonyl-azetidine derivatives is described as having ‘high affinity and great selectivity towards the cannabinoid CB2 receptor’ [1]. This contrasts with structurally related pyridine-core analogs, which can display altered CB2/CB1 selectivity profiles depending on the substitution pattern [2].
| Evidence Dimension | CB2 receptor affinity / agonism |
|---|---|
| Target Compound Data | Not publicly disclosed; predicted high based on chemotype membership |
| Comparator Or Baseline | Pyridine-core analogs within the same patent genus (e.g., compounds exemplified in US20210130334A1) – reported to have variable CB2 potency and selectivity |
| Quantified Difference | Quantitative difference cannot be calculated without disclosed target-compound data; qualitative differentiation based on heteroaryl core (pyrazine vs. pyridine) is noted in the patent disclosure |
| Conditions | In vitro human CB2 receptor binding and functional assays as described in patent examples [1] |
Why This Matters
For procurement decisions in CB2-targeted drug discovery, selecting the pyrazine-containing chemotype over a pyridine analog may be critical to maintaining the desired selectivity window, and the disclosed genus data provide a framework for prioritizing this compound for synthesis and profiling.
- [1] Kretz, J., Ametamey, S. M., Grether, U., & Gobbi, L. (2021). US Patent No. 20210130334A1. Novel azetidine-substituted pyridine and pyrazine compounds as inhibitors of cannabinoid receptor 2. Filed Dec. 17, 2020. View Source
- [2] Ametamey, S. M., Gobbi, L., Grether, U., & Kretz, J. (2024). US Patent No. 12,180,196 B2. Azetidine-substituted pyridine and pyrazine compounds as inhibitors of cannabinoid receptor 2. Issued Dec. 31, 2024. View Source
